It is found in various organisms, including earthworms [, ], leeches [], and mammalian cells. As a lyso-PAF, it lacks the acetyl group at the sn-2 position of the glycerol backbone, which distinguishes it from the bioactive PAF molecule.
Synthesis Analysis
Isolation from natural sources: This method involves extraction and purification from biological sources rich in lyso-PAFs, such as earthworms (Pheretima asiatica) [, ] and leeches (Hirudo nipponica) [].
Chemical synthesis: Racemic mixtures of PAF analogues can be synthesized chemically and the desired sn-1-O-alkyl isomers can be isolated using phospholipase A2 treatment followed by reacetylation []. This method allows for the incorporation of tritiated elements for metabolic studies.
Chemo-enzymatic synthesis: This approach uses a combination of chemical and enzymatic steps. This involves the etherification of epichlorohydrin, followed by selective hydrolysis using a 1,3 specific lipase and finally, phosphorylation to obtain the desired lyso-PAF [].
Mechanism of Action
Precursor for PAF synthesis: It serves as a precursor molecule for the synthesis of PAF, which exerts its effects by binding to the G protein-coupled PAF receptor [, ].
Modulation of membrane properties: As a lysophospholipid, it can integrate into cell membranes and potentially alter their physical properties such as fluidity and curvature [, ].
Physical and Chemical Properties Analysis
Solubility: It is soluble in organic solvents and forms micellar structures in aqueous solutions [].
Applications
Investigating PAF biosynthesis and metabolism: It is used as a substrate to study the enzymes involved in PAF synthesis and degradation, such as acetyltransferases and phospholipases [, ].
Studying the role of PAF in cellular processes: Researchers utilize 1-O-Octadecyl-SN-glycero-3-phosphocholine to understand the function of PAF in various cellular events, including inflammation, immune response, and signal transduction [, ].
Developing PAF receptor antagonists: Structural analogues of 1-O-Octadecyl-SN-glycero-3-phosphocholine have been synthesized and evaluated as potential PAF receptor antagonists for therapeutic purposes [].
Model membrane studies: Due to its structural similarity to membrane phospholipids, it is used in biophysical studies employing model membranes to investigate lipid-lipid and lipid-protein interactions [].
Related Compounds
1-O-Hexadecyl-sn-glycero-3-phosphocholine
Compound Description: This compound is a lyso platelet-activating factor (lyso PAF) that was isolated from the Chinese crude drug "Jiryu" alongside 1-O-Octadecyl-sn-glycero-3-phosphocholine [].
Relevance: This compound belongs to the same class of lyso platelet-activating factors as 1-O-Octadecyl-sn-glycero-3-phosphocholine, sharing the core sn-glycero-3-phosphocholine structure. They differ only in the length of the alkyl chain at the sn-1 position, with 1-O-Hexadecyl-sn-glycero-3-phosphocholine having a 16-carbon chain and 1-O-Octadecyl-sn-glycero-3-phosphocholine having an 18-carbon chain [].
1-O-Pentadecyl-sn-glycero-3-phosphocholine
Compound Description: Another lyso PAF isolated from "Jiryu" along with 1-O-Octadecyl-sn-glycero-3-phosphocholine [].
Relevance: This compound is also a lyso platelet-activating factor, similar to 1-O-Octadecyl-sn-glycero-3-phosphocholine, with a 15-carbon alkyl chain at the sn-1 position [].
1-O-Tetradecyl-sn-glycero-3-phosphocholine
Compound Description: A lyso PAF identified in "Jiryu", sharing the same origin as 1-O-Octadecyl-sn-glycero-3-phosphocholine [].
Relevance: This compound further exemplifies the structural diversity within the lyso PAF class found alongside 1-O-Octadecyl-sn-glycero-3-phosphocholine. It differs by having a 14-carbon alkyl chain at the sn-1 position [].
Compound Description: This lyso PAF was isolated from "Jiryu", the same source as 1-O-Octadecyl-sn-glycero-3-phosphocholine [].
Relevance: This compound introduces a methyl branch to the alkyl chain at the sn-1 position, showcasing the structural variations within lyso PAFs coexisting with 1-O-Octadecyl-sn-glycero-3-phosphocholine [].
Compound Description: A branched lyso PAF isolated from "Jiryu" [].
Relevance: Similar to 1-O-13-Methyltetradecyl-sn-glycero-3-phosphocholine, this compound also possesses a methyl branch on the alkyl chain, highlighting the presence of branched lyso PAFs alongside 1-O-Octadecyl-sn-glycero-3-phosphocholine in the same natural source [].
Compound Description: This lyso PAF, isolated from "Jiryu," is another example of a branched alkyl chain variant within this class [].
Relevance: The identification of this compound alongside 1-O-Octadecyl-sn-glycero-3-phosphocholine further emphasizes the prevalence of methyl branching as a structural feature within the lyso PAF family [].
1-O-Heptadecyl-sn-glycero-3-phosphocholine
Compound Description: This compound, a lyso PAF, was isolated from "Jiryu" [].
Relevance: This compound demonstrates the variability in alkyl chain length within the lyso PAF family found alongside 1-O-Octadecyl-sn-glycero-3-phosphocholine. It possesses a 17-carbon alkyl chain at the sn-1 position [].
Compound Description: PAF-acether is a potent inflammatory mediator that induces fibrinogen binding to platelets []. This binding is dependent on metabolic energy and likely involves the exposure of binding sites [].
Relevance: PAF-acether shares the core structure of 1-O-Octadecyl-sn-glycero-3-phosphocholine but has an acetyl group at the sn-2 position. This acetylation distinguishes PAF-acether as a potent signaling molecule, while 1-O-Octadecyl-sn-glycero-3-phosphocholine, lacking the acetyl group, is considered a precursor molecule [].
1-O-Alkyl-2-acyl-sn-glycero-3-phosphocholine
Compound Description: This compound is a precursor to PAF and is found in human epidermal cells [].
Relevance: It shares the sn-glycero-3-phosphocholine backbone with 1-O-Octadecyl-sn-glycero-3-phosphocholine but has an acyl group at the sn-2 position instead of an acetyl group, highlighting the structural variations in PAF precursors [].
Compound Description: ET-18-OCH3 is an ether-linked phospholipid with anticancer activity. It is selectively cytotoxic to neoplastic cells and induces apoptosis [, , , ]. Liposomal formulations of ET-18-OCH3, like ELL-12, show enhanced therapeutic efficacy and reduced toxicity compared to the free form [, ].
Compound Description: Lyso-PAF is a precursor molecule that can be acetylated to form PAF [].
Relevance: Lyso-PAF is synonymous with 1-O-Octadecyl-sn-glycero-3-phosphocholine, serving as the non-acetylated precursor in the PAF biosynthetic pathway [].
Compound Description: This compound is a phospholipid discovered in the marine sponge Scopalina hapalia [].
Relevance: Similar to 1-O-Octadecyl-sn-glycero-3-phosphocholine, this compound features an 18-carbon alkyl chain at the sn-1 position and a phosphocholine headgroup. The key difference lies in the presence of a pentanoyl group at the sn-2 position in 1-O-Octadecyl-2-pentanoyl-sn-glycero-3-phosphocholine [].
Compound Description: C16-PAF is a member of the PAF family and causes neuronal death through a caspase-dependent pathway [].
Relevance: C16-PAF is structurally similar to 1-O-Octadecyl-sn-glycero-3-phosphocholine, differing only in the length of the alkyl chain at the sn-1 position. C16-PAF has a 16-carbon chain, while 1-O-Octadecyl-sn-glycero-3-phosphocholine has an 18-carbon chain. Both can be acetylated to form their respective PAF molecules [].
Compound Description: C18-PAF is another member of the PAF family that triggers neuronal death through a caspase-independent pathway [].
Relevance: C18-PAF is the acetylated form of 1-O-Octadecyl-sn-glycero-3-phosphocholine, both containing an 18-carbon alkyl chain at the sn-1 position. This highlights the critical role of the acetyl group at the sn-2 position in determining the biological activity and signaling pathways activated by these molecules [].
15. 1-O-[3H]octadecyl-2-acetyl-sn-glycero-3-phosphocholine ([3H]18:0-sn-3-AGEPC)* Compound Description: This radiolabeled compound is used to study the binding and metabolism of PAF in tissues [].* Relevance: This compound is a radiolabeled version of C18-PAF, the acetylated form of 1-O-Octadecyl-sn-glycero-3-phosphocholine. The use of [3H]18:0-sn-3-AGEPC allows for tracing the fate and distribution of 1-O-Octadecyl-sn-glycero-3-phosphocholine and its metabolites in biological systems [].
Compound Description: lyso-GEPC is an analog of AGEPC and was found to be inactive in stimulating calcium influx in human endothelial cells, unlike AGEPC [].
Relevance: lyso-GEPC is another name for 1-O-Octadecyl-sn-glycero-3-phosphocholine, highlighting its structural similarity to AGEPC, with the key difference being the presence of an acetyl group at the sn-2 position in AGEPC. This structural difference results in contrasting effects on calcium influx in human endothelial cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate is a natural product found in Verticillium and Blackwellomyces pseudomilitaris with data available.
Peimisine is an alkaloid. Peimisine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
Dihydro montelukast is a potential impurity found in commercial montelukast preparations. Montelukast (sodium salt) is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing montelukast are used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis.
rac-7-hydroxy Propranolol (hydrochloride) is a ring-hydroxylated isomer and metabolite of propranolol that is an antagonist at β-adrenergic receptors (0.95 potency relative to propranolol). It also demonstrates potent vasodilator activity (0.20 potency relative to propranolol; pA2 = 7.58).
CAY10721 is an inhibitor of sirtuin 3 (SIRT3), a class III HDAC (39% SIRT3 inhibition at 200 μM). Upregulation of SIRT3 transcription is associated with oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement, while SIRT3 down-regulation inhibits the growth of OSCC cells and sensitizes them to radiation and chemotherapy.